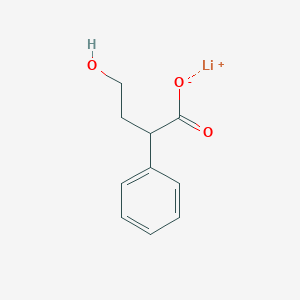

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate

Übersicht

Beschreibung

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is a useful research compound. Its molecular formula is C10H11LiO3 and its molecular weight is 186.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Energy Storage and Battery Technology

Structural and Transport Properties : Research on lithium-containing NASICON-structured materials, which are crucial for solid-state Li-ion conductors, reveals that these materials significantly contribute to advancements in electrochemical energy storage devices. The study emphasizes the high conductivity and potential for improved lithium mobility in batteries, underscoring the importance of specific compositions and structures for achieving optimal performance (Rossbach et al., 2018).

Extraction and Recovery : The importance of lithium as a cathode material in rechargeable batteries is highlighted, with a focus on efficient processing of lithium resources and recycling from spent lithium-ion batteries. This research is pivotal in addressing the economic and strategic implications of lithium, given its uneven distribution and increasing demand (Choubey et al., 2016).

Electrode-Electrolyte Solution Interactions : Investigations into the interactions between cathode materials and electrolyte solutions in lithium-ion batteries provide insights into how these interactions impact the performance and longevity of batteries. This research is crucial for identifying potential dissolution issues and improving electrode kinetics through understanding surface chemistry and electrolyte stability (Aurbach et al., 2007).

Environmental Implications and Remediation

Lithium Toxicity in Plants : Lithium's environmental impact is considered in studies exploring its toxicity to plants, emphasizing the need for understanding its movement from soil to plants and potential remediation strategies. This research is critical for assessing the risks associated with lithium contamination and ensuring the safety of agricultural production (Shahzad et al., 2016).

Recycling and Sustainability : The environmental and economic aspects of recycling spent lithium-ion batteries are examined, focusing on hydrometallurgical processes for recovering valuable metals. This research highlights the importance of sustainable practices in addressing the challenges posed by the disposal and recycling of lithium-ion batteries, contributing to the circular economy (Asadi Dalini et al., 2020).

Wirkmechanismus

While the specific mechanism of action for Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is not provided, lithium ions in general have been studied extensively. For instance, lithium ions in lithium-ion batteries move from the anode through an electrolyte to the cathode during discharge and back when charging .

Safety and Hazards

While specific safety and hazard information for Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is not available, lithium compounds in general can pose risks. For example, lithium chloride can cause fatal poisoning . Lithium-ion batteries also have safety considerations, including risks associated with overcharging, overtemperature, and mechanical abuse .

Zukünftige Richtungen

The future of lithium compounds, including Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, may lie in their use in lithium organic batteries. These batteries use redox-active organic materials, which have the advantages of low cost, environmental safety, and adjustable structures . The development of new high-performance electrode materials is a major focus of research in this area .

Eigenschaften

IUPAC Name |

lithium;4-hydroxy-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRBPOHRKDUDNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

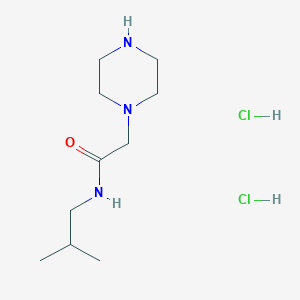

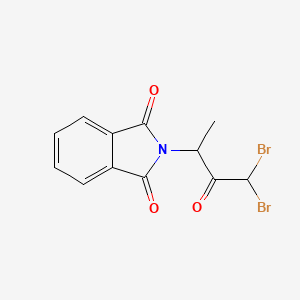

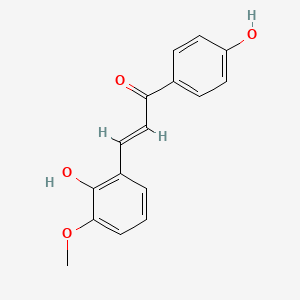

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)

![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)